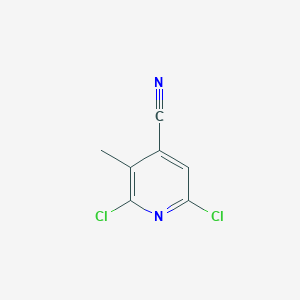
3-Benzyl-1-phenyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-phenyl-piperazine is a chemical compound with the molecular formula C17H20N2 . It has an average mass of 252.354 Da and a monoisotopic mass of 252.162643 Da .
Synthesis Analysis
The synthesis of piperazine-containing compounds has been a subject of interest in recent years . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, is a key factor in the synthesis of piperazine-containing compounds . The C–H functionalization of the carbon atoms of the piperazine ring has been a major advancement in recent years .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 252.354 Da and a monoisotopic mass of 252.162643 Da .Direcciones Futuras
Piperazine is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . Therefore, the future directions in the study and application of 3-Benzyl-1-phenyl-piperazine could be in the field of drug discovery and medicinal chemistry .
Propiedades
Número CAS |
885275-37-6 |
|---|---|
Fórmula molecular |
C17H21ClN2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-benzyl-1-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;/h1-10,16,18H,11-14H2;1H |
Clave InChI |
CNRRBVNQBXYWBN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)
![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1499758.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)

![2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-](/img/structure/B1499767.png)

![6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine](/img/structure/B1499771.png)

![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)
